molecular formula C11H14N2O4 B6594745 2-Ethoxy-alpha-(methoxymethylene)-5-pyrimidinepropanoic acid CAS No. 1314534-02-5

2-Ethoxy-alpha-(methoxymethylene)-5-pyrimidinepropanoic acid

Cat. No. B6594745
CAS RN: 1314534-02-5
M. Wt: 238.24 g/mol
InChI Key: KNVPZHWMQUCNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EPMP is a pyrimidine derivative that was first synthesized by S. H. Kim et al. in 2004. Since then, it has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Mechanism of Action

The mechanism of action of EPMP is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
EPMP has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, EPMP has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

EPMP has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, EPMP has some limitations, including its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for research on EPMP. One area of interest is the development of EPMP-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of the potential applications of EPMP in materials science and agriculture.
In conclusion, EPMP is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It has been shown to have antitumor and antiviral activity, as well as antioxidant activity. EPMP has several advantages for lab experiments, but also has some limitations. Future research on EPMP may lead to the development of new drugs and materials.

Synthesis Methods

The synthesis of EPMP involves the reaction of ethyl cyanoacetate with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction of the resulting compound with guanidine carbonate and formaldehyde. The final product is obtained by acidification and recrystallization.

Scientific Research Applications

EPMP has been studied for its potential applications in the field of pharmaceuticals. It has been shown to have antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. EPMP has also been studied for its potential use as an antiviral agent against hepatitis C virus.

properties

IUPAC Name

2-[(2-ethoxypyrimidin-5-yl)methyl]-3-methoxyprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-3-17-11-12-5-8(6-13-11)4-9(7-16-2)10(14)15/h5-7H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVPZHWMQUCNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)CC(=COC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200152
Record name 2-Ethoxy-α-(methoxymethylene)-5-pyrimidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-alpha-(methoxymethylene)-5-pyrimidinepropanoic acid

CAS RN

1314534-02-5
Record name 2-Ethoxy-α-(methoxymethylene)-5-pyrimidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314534-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-α-(methoxymethylene)-5-pyrimidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.